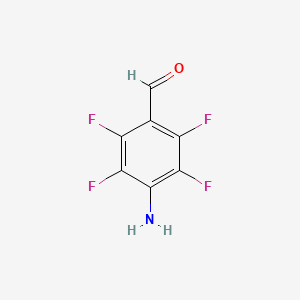

Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-

Description

Contextualization within Fluorinated Aromatic Chemistry

The field of fluorinated aromatic chemistry is driven by the profound effects that fluorine substitution has on the physical, chemical, and biological properties of organic molecules. ontosight.ai Fluorine, as the most electronegative element, creates strong carbon-fluorine (C-F) bonds and exerts a powerful electron-withdrawing inductive effect. ontosight.ai In an aromatic system like a benzene (B151609) ring, extensive fluorination, as seen in Benzaldehyde (B42025), 4-amino-2,3,5,6-tetrafluoro-, dramatically alters the ring's electronic nature.

This high degree of fluorination leads to several key characteristics:

Increased Stability : The strength of the C-F bond often enhances the thermal and metabolic stability of the molecule, making it more resistant to oxidative degradation. numberanalytics.comnih.gov

Modified Acidity/Basicity : The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which in turn reduces the basicity of the 4-amino group compared to its non-fluorinated counterpart, aniline (B41778).

Altered Reactivity : The electron-deficient nature of the tetrafluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace one of the fluorine atoms. numberanalytics.com This contrasts with the typical electrophilic substitution reactions of non-fluorinated benzene.

The incorporation of fluorine can also significantly modify intermolecular interactions and physical properties such as lipophilicity and bioavailability, which is a key strategy in medicinal chemistry. nih.govnih.gov Approximately 20% of all pharmaceutical products contain fluorine, highlighting the importance of this chemical space. nih.govnih.gov

Significance of Multifunctional Fluorinated Aromatic Systems in Chemical Synthesis

Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- is a prime example of a multifunctional aromatic system, possessing three distinct reactive components: the amino group, the aldehyde group, and the activated tetrafluorinated ring. This trifecta of functionality makes it a valuable synthon, or building block, for constructing complex molecules in a controlled manner.

The significance of each functional group is as follows:

Aldehyde Group (-CHO) : This group is a versatile handle for various chemical transformations. It readily participates in condensation reactions with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many heterocyclic compounds and coordination complexes. nih.govnih.govnih.gov

Amino Group (-NH2) : The primary amine can act as a nucleophile or be transformed into other functional groups. Its reaction with carbonyl compounds is a cornerstone of synthetic chemistry. nih.govacs.org In this specific molecule, its nucleophilicity is tempered by the fluorinated ring.

Tetrafluorinated Aromatic Ring : The electron-deficient ring not only modifies the reactivity of the attached amino and aldehyde groups but also serves as a scaffold that imparts the unique properties of fluorinated compounds to the final product. numberanalytics.com It can also participate in SNAr reactions under certain conditions.

The strategic placement of these groups allows for sequential and selective reactions, enabling chemists to build complex molecular architectures that would be difficult to achieve otherwise. This makes such systems highly sought after for creating libraries of novel compounds for drug discovery and materials science. rsc.orgnih.gov

Table 1: Physicochemical Properties of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- | 349-04-2 | C₇H₃F₄NO | 193.10 cymitquimica.com | Tetrafluorinated; Contains both amino and aldehyde groups |

| 2,3,5,6-Tetrafluorobenzaldehyde | 19842-76-3 | C₇H₂F₄O | 178.08 sigmaaldrich.comsigmaaldrich.com | Tetrafluorinated; Aldehyde group only |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | 24336-73-0 | C₇H₂F₄O₂ | 194.08 frontierspecialtychemicals.com | Tetrafluorinated; Contains hydroxyl and aldehyde groups |

| 4-Amino-2,3,5,6-tetrafluorobenzamide | 1548-74-9 | C₇H₄F₄N₂O | 208.11 nist.govnih.gov | Tetrafluorinated; Contains amino and amide groups |

Overview of Research Trajectories for Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-

While specific research focused exclusively on Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- is limited, its potential research applications can be inferred from the well-established chemistry of its functional groups and related polyfluorinated aromatic compounds. The primary trajectory for this molecule is as a specialized intermediate for the synthesis of more complex, high-value fluorinated molecules.

Key research directions include:

Synthesis of Fluorinated Schiff Bases and Heterocycles : The most direct application involves the condensation reaction between the amino and aldehyde groups of different molecules. For instance, reacting this compound with other aldehydes or ketones would utilize its amino group, while reacting it with other primary amines would engage its aldehyde group to form fluorinated Schiff bases. nih.govnih.gov These products are important ligands in coordination chemistry and can serve as precursors to various heterocyclic systems with potential biological activity. nih.gov

Development of Advanced Polymers : Fluorinated aromatic diamines are used in the synthesis of high-performance polyimides, which exhibit excellent thermal stability and low dielectric constants. ibm.com By analogy, Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- could be incorporated into polymer chains to introduce both fluorine content and a reactive aldehyde "pendant" group, which could be used for subsequent cross-linking or functionalization of the polymer.

Precursor for Medicinal and Agrochemical Compounds : The tetrafluorinated aniline or benzaldehyde motif is present in various bioactive molecules. This compound serves as a pre-functionalized starting material, allowing for the rapid assembly of complex drug candidates or pesticides. The introduction of the tetrafluorophenyl moiety can enhance metabolic stability and membrane permeability. nih.govvjs.ac.vn For example, related fluorinated aminobenzaldehydes are precursors in the synthesis of fluorinated chromene derivatives, a class of compounds with diverse biological activities. vjs.ac.vnnih.gov

The compound's status as a "discontinued" product from some chemical suppliers suggests it is likely a niche reagent for highly specific synthetic targets rather than a widely used commodity chemical. cymitquimica.com

Current Challenges and Prospective Directions in Fluorinated Aldehyde and Amine Research

The synthesis and application of polyfunctional fluorinated compounds like Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- are accompanied by significant challenges, which also define the prospective directions for future research.

Current Challenges:

Synthetic Accessibility : The synthesis of polyfluorinated and multifunctional aromatics is often complex and low-yielding. Introducing fluorine atoms onto an aromatic ring, especially with specific regioselectivity, remains a formidable challenge in organic synthesis. u-tokyo.ac.jpnumberanalytics.com Subsequent installation of both an amino and an aldehyde group without undesirable side reactions requires carefully orchestrated multi-step synthetic routes.

Competing Reactivity : Having multiple functional groups on a single molecule can complicate reactions. For example, in attempting to synthesize fluorinated benzofurans, researchers found that using 4-substituted perfluoro-benzaldehydes was unsuccessful because the base attacked the aldehyde's carbonyl group instead of participating in the desired SNAr reaction. rsc.orgnih.gov Managing the chemoselectivity of reactions involving the amine, aldehyde, and the fluorinated ring is a critical hurdle.

Reagent Availability and Cost : The starting materials for fluorinated compounds are often expensive, and the fluorinating agents themselves can be hazardous and difficult to handle, contributing to the high cost and limited availability of specialized reagents like the title compound. u-tokyo.ac.jpresearchgate.net

Prospective Directions:

Development of Novel Synthetic Methods : There is a continuous drive to create more efficient, selective, and scalable methods for aromatic fluorination and for the synthesis of complex fluorinated building blocks. numberanalytics.com This includes advancements in late-stage fluorination and catalytic methods that can tolerate a wide range of functional groups. u-tokyo.ac.jp

Exploration in Materials Science : There is growing interest in using fluorinated building blocks to create novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. The unique electronic properties conferred by the fluorinated ring make these compounds attractive targets for synthesis and incorporation into new materials. chemimpex.com

Systematic Structure-Activity Relationship (SAR) Studies : As synthetic methods improve, it will become more feasible to produce a wider variety of multifunctional fluorinated compounds. This will enable systematic studies to better understand how the number and position of fluorine atoms, in combination with other functional groups, influence the biological activity and physical properties of molecules, aiding in the rational design of new drugs and materials.

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNRZCYDBHTQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471685 | |

| Record name | Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119060-58-1 | |

| Record name | Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Benzaldehyde, 4 Amino 2,3,5,6 Tetrafluoro

Established Synthetic Pathways to 4-Amino-2,3,5,6-tetrafluorobenzaldehyde

The synthesis of 4-Amino-2,3,5,6-tetrafluorobenzaldehyde can be achieved through several strategic approaches, primarily involving the manipulation of highly fluorinated aromatic precursors. These methods leverage the principles of nucleophilic aromatic substitution and the derivatization of pre-functionalized fluoroaromatic rings.

A primary and direct route to 4-Amino-2,3,5,6-tetrafluorobenzaldehyde involves the nucleophilic aromatic substitution (SNAr) reaction on a perfluorinated benzaldehyde (B42025), such as pentafluorobenzaldehyde (B1199891). In this reaction, the fluorine atom at the para position is selectively displaced by an amino group.

The high reactivity of the para-fluorine atom towards nucleophilic attack is attributed to the strong electron-withdrawing nature of the fluorine atoms and the aldehyde group, which stabilize the intermediate Meisenheimer complex. youtube.comnih.gov The reaction is typically carried out using ammonia (B1221849) or a protected amine as the nucleophile. The presence of electron-withdrawing groups activates the aromatic ring, making it more electrophilic and thus more susceptible to reaction with a nucleophile. youtube.com

A general representation of this reaction is as follows:

This method is often favored for its directness and efficiency, providing a straightforward pathway to the desired product.

An alternative synthetic strategy involves the derivatization of other 4-substituted-2,3,5,6-tetrafluorobenzaldehydes. For instance, 2,3,5,6-tetrafluoro-4-iodobenzaldehyde can serve as a versatile precursor. rsc.orgresearchgate.net The iodo group can be replaced by an amino group through various transition metal-catalyzed cross-coupling reactions or by nucleophilic substitution under specific conditions.

An efficient synthesis of the starting material, 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, has been developed via the iodination of the lithio derivative of 2-(2,3,5,6-tetrafluorophenyl)- rsc.orgnih.govdioxolane at low temperatures. researchgate.net This precursor-based approach offers flexibility in introducing the amino functionality at a later stage of a synthetic sequence.

| Precursor | Reagent/Catalyst | Product |

| Pentafluorobenzaldehyde | Ammonia | 4-Amino-2,3,5,6-tetrafluorobenzaldehyde |

| 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde | Aminating agent (e.g., NaN3 followed by reduction, or ammonia with a copper catalyst) | 4-Amino-2,3,5,6-tetrafluorobenzaldehyde |

More elaborate synthetic routes commence with readily available pentafluorinated building blocks like pentafluorobenzene (B134492). These multi-step sequences involve a series of functional group transformations to construct the target molecule. A typical sequence might involve:

Formylation: Introduction of the aldehyde group onto the pentafluorobenzene ring.

Nitration: Introduction of a nitro group, which is a strong electron-withdrawing group that can direct and activate the ring for subsequent reactions.

Nucleophilic Aromatic Substitution: Displacement of a fluorine atom (often at the para position) with an amine or a precursor to an amine.

Reduction: Conversion of the nitro group to the desired amino group.

This approach, while longer, provides a high degree of control over the substitution pattern and allows for the synthesis of a wider range of derivatives.

Functional Group Interconversions on the Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- Scaffold

Once synthesized, the 4-Amino-2,3,5,6-tetrafluorobenzaldehyde scaffold can undergo various functional group interconversions, further expanding its utility in organic synthesis. These transformations can target either the aldehyde or the amino group.

The aldehyde and amino groups on the 4-Amino-2,3,5,6-tetrafluorobenzaldehyde molecule can be selectively oxidized or reduced to yield a variety of derivatives.

Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-Amino-2,3,5,6-tetrafluorobenzoic acid. sigmaaldrich.com This transformation is typically achieved using standard oxidizing agents.

Reduction of the Aldehyde: The aldehyde can be reduced to a primary alcohol (4-amino-2,3,5,6-tetrafluorobenzyl alcohol) using reducing agents like sodium borohydride.

Reactions of the Amino Group: The amino group can undergo diazotization followed by substitution to introduce a range of other functional groups.

The derivatives obtained from the oxidation of the aldehyde group can be further functionalized. For example, 4-Amino-2,3,5,6-tetrafluorobenzoic acid can undergo esterification with various alcohols to form the corresponding esters.

Similarly, amidation of the carboxylic acid with amines leads to the formation of amides. For instance, the reaction with an appropriate amine would yield a substituted 4-Amino-2,3,5,6-tetrafluorobenzamide. nist.gov These reactions are fundamental in peptide synthesis and the creation of other amide-containing structures. researchgate.net

| Starting Material | Reaction | Product |

| 4-Amino-2,3,5,6-tetrafluorobenzaldehyde | Oxidation | 4-Amino-2,3,5,6-tetrafluorobenzoic acid |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | Esterification with ROH | 4-Amino-2,3,5,6-tetrafluorobenzoic acid ester |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | Amidation with RNH2 | 4-Amino-N-alkyl-2,3,5,6-tetrafluorobenzamide |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for specialty chemicals like 4-amino-2,3,5,6-tetrafluorobenzaldehyde. Key considerations include the use of safer solvents, reduction of waste, and energy efficiency.

Alternative Solvents: Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). However, these solvents have environmental and health concerns. Greener alternatives are being explored for similar nucleophilic aromatic substitution reactions. For instance, polyethylene (B3416737) glycol (PEG-400) has been demonstrated as an effective and biodegradable solvent for SNAr reactions on nitrogen-containing heterocycles. nih.gov Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and can be a suitable replacement for tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents a significant green advantage. This technique has been successfully applied to the synthesis of fluorinated imines from fluorinated aldehydes and amines, suggesting its potential applicability to the synthesis of 4-amino-2,3,5,6-tetrafluorobenzaldehyde, thereby drastically reducing solvent waste.

By incorporating these green chemistry principles, the synthesis of 4-amino-2,3,5,6-tetrafluorobenzaldehyde can be made more sustainable and environmentally friendly.

The primary synthetic strategies for "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" are rooted in the reactivity of highly fluorinated aromatic precursors. Two main synthetic pathways have been identified based on established organic chemistry principles.

Route 1: Nucleophilic Aromatic Substitution on Pentafluorobenzaldehyde

This approach utilizes the commercially available pentafluorobenzaldehyde as the starting material. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom at the 4-position is displaced by an amino group.

| Step | Reaction | Precursor | Reagent | Product |

| 1 | Nucleophilic Aromatic Substitution | Pentafluorobenzaldehyde | Ammonia or protected amine | 4-Amino-2,3,5,6-tetrafluorobenzaldehyde |

Table 1: Synthetic route starting from Pentafluorobenzaldehyde.

Route 2: Reduction of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

An alternative and widely recognized route begins with 4-amino-2,3,5,6-tetrafluorobenzonitrile, which is also a commercially available compound. This precursor already possesses the desired amino group and tetrafluorinated ring. The synthesis is completed by the selective reduction of the nitrile functional group to an aldehyde.

| Step | Reaction | Precursor | Reagent | Product |

| 1 | Nitrile Reduction | 4-Amino-2,3,5,6-tetrafluorobenzonitrile | Diisobutylaluminium hydride (DIBAL-H) | 4-Amino-2,3,5,6-tetrafluorobenzaldehyde |

Chemical Reactivity and Mechanistic Investigations of Benzaldehyde, 4 Amino 2,3,5,6 Tetrafluoro

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. The reactivity of this group is substantially enhanced by the inductive effect of the tetrafluorinated ring, which withdraws electron density and increases the partial positive charge on the carbonyl carbon.

Condensation Reactions for Schiff Base Formation

A hallmark reaction of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone in synthetic chemistry for creating carbon-nitrogen double bonds. The reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with a primary amine (R-NH₂) proceeds through a two-step mechanism. The first step involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by an acid- or base-catalyzed dehydration step, eliminating a molecule of water to yield the final Schiff base.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine (hemiaminal).

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O).

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a water molecule.

Deprotonation: The resulting iminium ion is deprotonated to give the neutral Schiff base.

The electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring accelerate the initial nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, often leading to high reaction yields.

Table 1: Examples of Schiff Base Formation with Substituted Aldehydes This table presents analogous reactions, as specific examples for 4-amino-2,3,5,6-tetrafluorobenzaldehyde are not extensively documented in readily available literature.

| Aldehyde Reactant | Amine Reactant | Product Type |

|---|---|---|

| Benzaldehyde | Aniline (B41778) | N-Benzylideneaniline |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | N-(4-Nitrobenzylidene)-4-methoxyaniline |

| Salicylaldehyde | Ethylamine | N-Salicylideneethylamine |

Reactions with Carbonyl-Reacting Nucleophiles

The enhanced electrophilicity of the aldehyde carbon in 4-amino-2,3,5,6-tetrafluorobenzaldehyde makes it highly reactive towards a variety of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org The nucleophilic carbon of the ylide attacks the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane ring. masterorganicchemistry.comnrochemistry.com This ring subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The strong electron-withdrawing effect of the fluorinated ring facilitates the initial nucleophilic attack, making this a favorable transformation. libretexts.org

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols after acidic workup. The reaction with 4-amino-2,3,5,6-tetrafluorobenzaldehyde would involve the attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. The presence of the acidic N-H protons of the amino group requires consideration, as the Grignard reagent could be consumed in an acid-base reaction. Protection of the amino group or the use of excess Grignard reagent may be necessary for optimal results.

Table 2: Representative Reactions of Aldehydes with Carbon Nucleophiles

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the aromatic ring is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. However, its nucleophilicity is attenuated by the electron-withdrawing effect of the tetrafluorinated ring, which delocalizes the lone pair into the aromatic system to a lesser extent than in non-fluorinated anilines.

Amine-Based Condensation and Derivatization Reactions

Despite its reduced basicity, the amino group remains sufficiently nucleophilic to participate in various condensation and derivatization reactions.

Acylation: The amino group can react with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.uk This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Alkylation: While direct alkylation with alkyl halides can be challenging and may lead to over-alkylation, it is possible under specific conditions. libretexts.org The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. chemguide.co.uk More controlled alkylation can often be achieved through reductive amination, where the amino group first condenses with an aldehyde or ketone to form an imine, which is then reduced in situ.

Nucleophilic Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom defines the nucleophilic character of the amino group. chemguide.co.uklibretexts.org This allows it to attack a wide range of electrophilic centers. The reactivity is generally lower than that of alkylamines but comparable to other anilines used in synthesis. The electron density on the nitrogen is sufficient to initiate reactions with strong electrophiles. Studies on various amino acids and aniline derivatives confirm that the primary amine is a potent nucleophile capable of engaging in covalent bond formation with electrophilic partners. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Tetrafluorinated Ring

Perhaps the most significant reactivity feature of 4-amino-2,3,5,6-tetrafluorobenzaldehyde is the susceptibility of its aromatic ring to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of multiple, strongly electron-withdrawing fluorine atoms dramatically lowers the electron density of the ring, making it "electron-poor" and thus susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of a fluoride (B91410) ion, which is a good leaving group in this context.

In the case of 4-amino-2,3,5,6-tetrafluorobenzaldehyde, the fluorine atoms are excellent leaving groups, and the ring is highly activated towards SNAr. Research on the closely related pentafluorobenzaldehyde (B1199891) has shown that nucleophilic substitution occurs preferentially at the C4 position (para to the aldehyde group). researchgate.net The aldehyde group, being strongly electron-withdrawing, provides significant resonance stabilization to the Meisenheimer intermediate when the attack occurs at the para position. The amino group at the C4 position in the title compound would be expected to be replaced if the starting material were hexafluorobenzene, but in this molecule, it is the fluorine atoms that act as leaving groups. Nucleophiles such as alkoxides, phenoxides, and thiols can readily displace one of the fluorine atoms, typically the one para to the strongest electron-withdrawing group.

Table 3: Regioselectivity in SNAr Reactions of Polyfluoroaromatic Compounds

| Substrate | Nucleophile | Position of Substitution | Product |

|---|---|---|---|

| Pentafluorobenzaldehyde | Phenol / K₂CO₃ | C-4 (para to -CHO) | 4-Phenoxy-2,3,5,6-tetrafluorobenzaldehyde researchgate.net |

| Hexafluorobenzene | Sodium Methoxide | Any position | Pentafluoroanisole |

| Pentafluoropyridine | Ammonia (B1221849) | C-4 (para to N) | 4-Amino-2,3,5,6-tetrafluoropyridine (B155154) |

Influence of Fluorine Atoms on Aromatic Ring Electrophilicity

The reactivity of an aromatic ring is profoundly influenced by its substituents. In the case of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-, the presence of four fluorine atoms, an amino group, and an aldehyde group creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack. This activation of the ring towards nucleophilic aromatic substitution (SNAr) is a hallmark of polyfluorinated aromatic compounds.

While fluorine does possess lone pairs that can be donated via a resonance effect (+R effect), its poor orbital overlap with the aromatic π-system means the inductive effect overwhelmingly dominates. The aldehyde group also contributes to the electron deficiency of the ring through its own -I and -R effects. Conversely, the amino group is a strong electron-donating group through resonance (+R effect), which would typically deactivate the ring towards nucleophiles. However, in this heavily fluorinated system, the cumulative and potent -I effect of the four fluorine atoms is the decisive factor, rendering the aromatic core highly electrophilic. This high degree of electrophilicity is a critical determinant of the compound's chemical reactivity.

Regioselective Substitution Patterns and Mechanisms

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for compounds like Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-. The regioselectivity of this substitution—the specific position at which the nucleophile attacks—is governed by the combined electronic influences of the substituents. SNAr reactions on activated aromatic rings are typically fastest when the attack occurs at positions ortho or para to a strong electron-withdrawing group, as this allows for the negative charge of the intermediate to be effectively stabilized.

For this molecule, the aldehyde group at C1 and the four fluorine atoms strongly activate the ring for nucleophilic attack. The amino group at C4, while deactivating, helps direct the position of substitution. Nucleophilic attack is most favored at the carbon atom para to the strongly electron-donating amino group. In a related compound, 4-amino-2,3,5,6-tetrafluoropyridine, reaction with a nucleophile like ethanol (B145695) resulted in the substitution of the fluorine atom at the C2 position, which is ortho to the amino group. orientjchem.org This suggests a similar pattern for the benzaldehyde derivative.

The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence.

Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

Elimination Step (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

In SNAr reactions, fluoride is an excellent leaving group, a somewhat counterintuitive fact given that it is a poor leaving group in SN1 and SN2 reactions. youtube.com Its effectiveness in SNAr is attributed to the high electronegativity of fluorine, which makes the attached carbon atom highly electrophilic and thus facilitates the initial, rate-determining nucleophilic attack. youtube.comyoutube.com

| Parent Compound | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| Pentafluoropyridine | Ammonia | C4 (para to Nitrogen) | orientjchem.org |

| Octafluorotoluene (B1221213) | (Phenylethynyl)lithium | C4 (para to CF3) | rsc.org |

| 4-Amino-2,3,5,6-tetrafluoropyridine | Ethanol | C2 (ortho to NH2) | orientjchem.org |

Investigations into Reaction Mechanisms and Transition States

Detailed mechanistic studies, often employing computational chemistry, provide deeper insights into the reaction pathways and transition states of SNAr reactions. For polyfluorinated compounds, Density Functional Theory (DFT) calculations have been used to model the reaction profiles. These studies often confirm the two-step addition-elimination mechanism via a Meisenheimer intermediate. rsc.org However, recent research has also provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single step, bypassing a discrete intermediate. scispace.comresearchgate.net

Computational analyses of related systems, such as the reaction of octafluorotoluene with (phenylethynyl)lithium, have been performed to compare the energy barriers for substitution at the ortho, meta, and para positions. rsc.org Such studies typically find that the transition state leading to the para product is the lowest in energy, consistent with experimental observations. For example, the calculated reaction barrier for para substitution in this system was 16.0 kcal/mol, compared to 17.5 kcal/mol for meta and 23.9 kcal/mol for ortho substitution. rsc.org Steric hindrance can also play a role in elevating the energy of certain transition states, for instance, in the case of ortho substitution where the incoming nucleophile experiences repulsion from an adjacent substituent. rsc.org

| Position of Substitution | Calculated Energy Barrier (kcal/mol) |

|---|---|

| para | 16.0 |

| meta | 17.5 |

| ortho | 23.9 |

Data adapted from computational studies on a model system. rsc.org

Intermolecular Interactions and Their Influence on Reactivity (e.g., Halogen Bonding)

Beyond covalent interactions, non-covalent forces play a critical role in the chemistry of fluorinated molecules. Halogen bonding is a significant directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. ijres.org In highly fluorinated aromatic compounds, the electron-withdrawing nature of the ring enhances the σ-hole on other halogen substituents (like iodine or bromine), making them strong halogen bond donors. nih.gov

Derivatization and Design of Advanced Molecular Architectures

Synthesis of Fluorinated Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. The tetrafluorinated aromatic ring in derivatives of 4-amino-2,3,5,6-tetrafluorobenzaldehyde imparts unique electronic properties and stability to the resulting Schiff base structures.

The synthesis of fluorinated Schiff bases is often straightforward, involving the condensation of a fluorinated amine with an aldehyde. A closely related reaction is the condensation of 4-amino-2,3,5,6-tetrafluoropyridine (B155154) with benzaldehyde (B42025), which yields a fluorinated Schiff base, (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine. orientjchem.org This reaction highlights a common synthetic route that is analogous to the reactions of 4-amino-2,3,5,6-tetrafluorobenzaldehyde.

The general strategy involves condensing the amino group on the tetrafluorinated ring with an aldehyde. orientjchem.org The reaction can be carried out using different solvents, with the choice of solvent influencing the reaction products and yields. For instance, when 4-amino-2,3,5,6-tetrafluoropyridine is reacted with benzaldehyde, the use of tetrahydrofuran (B95107) (THF) as a solvent successfully yields the Schiff base, whereas using ethanol (B145695) (EtOH) can lead to other products. orientjchem.org The formation of the imine (C=N) functional group is a key characteristic of these reactions and can be confirmed by spectroscopic methods, such as the observation of strong stretching vibration bands in the range of 1614–1660 cm⁻¹ in infrared spectroscopy. orientjchem.org

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-amino-2,3,5,6-tetrafluoropyridine | Benzaldehyde | THF | (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine | 48% | orientjchem.org |

| 4-amino-2,3,5,6-tetrafluoropyridine | Benzaldehyde | EtOH | 4-amino-2-ethoxy-3,5,6-trifluoropyridine | 33% | orientjchem.org |

The imine derivatives formed from fluorinated aromatic amines and aldehydes are effective ligands in coordination chemistry. The nitrogen atom of the azomethine group (>C=N-) possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions to form stable metal complexes. researchgate.net

Fluorinated Schiff base ligands can be reacted with various metal salts, such as those of vanadium, iron, cobalt, nickel, or copper, to synthesize corresponding metal complexes. mdpi.com The resulting complexes often exhibit distinct colors and physical properties compared to the free ligands. The coordination of the Schiff base to the metal center can lead to the development of materials with interesting magnetic, electronic, or catalytic properties, making them valuable in materials science and catalysis. mdpi.comnih.gov

Incorporation into Heterocyclic Systems

Fluorinated compounds are crucial building blocks in the synthesis of heterocyclic compounds for applications in pharmaceutical and material sciences. nih.gov The presence of both an amino and an aldehyde group on the tetrafluoro-substituted benzene (B151609) ring makes 4-amino-2,3,5,6-tetrafluorobenzaldehyde a valuable precursor for creating a variety of fluorinated heterocyclic systems.

The dual functionality allows for participation in condensation and cyclization reactions with other molecules to form rings. For example, it can be used in multicomponent reactions to construct complex heterocyclic frameworks such as pyrazoles, pyridines, and quinolines. nih.govresearchgate.net The highly electron-withdrawing nature of the tetrafluorinated ring can influence the reactivity of the functional groups and the stability and properties of the final heterocyclic product. The synthesis of fluorinated benzotriazole (B28993) amino acids, for instance, has been achieved using an SNAr approach with 4-fluoro-3-nitrobenzotrifluoride, demonstrating a pathway for incorporating fluorinated rings into complex heterocyclic structures. nih.gov

Role as a Monomer or Building Block in Polymer Science

The bifunctional nature of 4-amino-2,3,5,6-tetrafluorobenzaldehyde allows it to act as a monomer or a key building block in the synthesis of advanced polymers and functional materials. The rigidity and electron-deficient character of the fluorinated aromatic core can be leveraged to create materials with enhanced thermal stability, specific electronic properties, and controlled morphologies.

4-amino-2,3,5,6-tetrafluorobenzaldehyde can undergo polycondensation reactions to form fluorinated polymers. For example, self-condensation could lead to the formation of poly(azomethine)s, which are polymers containing C=N linkages in the main chain. Alternatively, it can be copolymerized with other monomers, such as diamines or dialdehydes, to produce a range of copolymers with tailored properties. The incorporation of the tetrafluorophenyl moiety into the polymer backbone is expected to enhance properties such as thermal stability, chemical resistance, and solubility in specific organic solvents, while also lowering the dielectric constant and surface energy.

Beyond linear polymers, 4-amino-2,3,5,6-tetrafluorobenzaldehyde is a valuable precursor for a variety of functional materials. Its defined structure and reactive sites make it suitable for the bottom-up construction of complex macromolecular architectures.

Dendrimers : Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. sigmaaldrich.com The amino and aldehyde functionalities of the title compound can be used in the divergent or convergent synthesis of dendrimer generations. For example, it could serve as a core molecule or as a branching unit in the synthesis of poly(amidoamine) (PAMAM) or other types of dendrimers. sigmaaldrich.comnih.gov The peripheral functional groups of such dendrimers can be further modified for applications in areas like drug delivery. nih.gov

Covalent Organic Frameworks (COFs) : COFs are porous, crystalline polymers with periodic structures formed from the covalent bonding of organic building blocks. The rigid structure and reactive groups of 4-amino-2,3,5,6-tetrafluorobenzaldehyde make it an ideal candidate for the synthesis of highly stable, porous COFs through imine condensation reactions. The resulting fluorinated COFs could exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.

Development of Fluorinated Scaffolds for Chemical Exploration

"Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" is a key starting material for the construction of diverse fluorinated scaffolds, which are molecular core structures that can be systematically modified to explore chemical space and develop new therapeutic agents or functional materials. The presence of both an amine and an aldehyde group on a polyfluorinated aromatic ring allows for a wide range of derivatization reactions, leading to the synthesis of novel heterocyclic compounds and other complex architectures.

The amino group can readily undergo reactions such as acylation, sulfonylation, and reductive amination to introduce a variety of substituents. These modifications can be used to modulate the electronic properties of the aromatic ring and to introduce functional groups that can participate in intermolecular interactions, such as hydrogen bonding. The aldehyde functionality, on the other hand, is a versatile precursor for the formation of imines, oximes, and hydrazones, and can also participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions.

A significant application of this compound lies in the synthesis of fluorinated heterocyclic scaffolds. For instance, condensation reactions between the amino group of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" and dicarbonyl compounds can lead to the formation of fluorinated quinolines, benzodiazepines, and other nitrogen-containing heterocycles. These fluorinated heterocycles are of particular interest in drug discovery due to their potential to exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Researchers have utilized building blocks with similar functionalities to create extensive libraries of compounds for high-throughput screening. The general synthetic strategies employed with related fluorinated aminobenzaldehydes can be logically extended to "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-". These strategies often involve multi-component reactions where the aldehyde and amine functionalities react in a sequential or concerted manner with other reagents to rapidly generate molecular complexity.

Table 1: Potential Derivatization Reactions of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" for Scaffold Development

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation | Amides |

| Sulfonylation | Sulfonamides | |

| Reductive Amination | Secondary Amines | |

| Diazotization | Azo Compounds, Aryl Halides | |

| Aldehyde Group | Reductive Amination | Secondary Amines |

| Wittig Reaction | Alkenes | |

| Aldol Condensation | α,β-Unsaturated Aldehydes/Ketones | |

| Knoevenagel Condensation | Substituted Alkenes | |

| Both Groups | Pictet-Spengler Reaction | Tetrahydroisoquinolines |

| Friedländer Annulation | Quinolines |

Integration into Supramolecular Architectures (e.g., Porphyrins)

The unique structural and electronic features of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" make it an attractive component for the construction of sophisticated supramolecular architectures, most notably porphyrins. Porphyrins are macrocyclic compounds that play vital roles in biological systems (e.g., heme and chlorophyll) and have found applications in areas such as catalysis, photodynamic therapy, and molecular electronics. The introduction of fluorinated substituents onto the porphyrin periphery can significantly alter their photophysical properties, redox potentials, and stability.

The aldehyde functionality of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" allows for its direct participation in the synthesis of meso-substituted porphyrins through condensation reactions with pyrrole (B145914), a common method for porphyrin synthesis. The Lindsey synthesis, for example, involves the acid-catalyzed condensation of an aldehyde with pyrrole to form a porphyrinogen, which is subsequently oxidized to the corresponding porphyrin. By using "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" as the aldehyde component, porphyrins bearing one or more 4-amino-2,3,5,6-tetrafluorophenyl groups at the meso positions can be prepared.

The amino group on the tetrafluorophenyl substituent provides a valuable site for post-synthetic modification of the porphyrin. This allows for the attachment of other molecular entities, such as targeting ligands, photosensitizers, or catalytic centers, through amide bond formation or other coupling reactions. This modular approach is highly advantageous for the design of multifunctional porphyrin-based systems.

Research has demonstrated the successful synthesis of related fluorinated porphyrins. For example, 5,10,15,20-tetrakis(4-amino-2,3,5,6-tetrafluorophenyl)porphyrin has been utilized as a precursor for the synthesis of maleimide-containing fluorinated porphyrins. nih.gov This highlights the utility of the 4-amino-2,3,5,6-tetrafluorophenyl moiety as a versatile building block in porphyrin chemistry. The condensation of meso-aminoporphyrins with pentafluorobenzaldehyde (B1199891) to create fluorinated porphyrin derivatives further underscores the feasibility of incorporating such fluorinated aromatic aldehydes into porphyrin structures. nih.gov

The presence of the highly fluorinated phenyl groups can also influence the self-assembly and aggregation behavior of the resulting porphyrins. The interplay of π-π stacking interactions between the porphyrin cores and potential halogen bonding or dipole-dipole interactions involving the fluorinated substituents can lead to the formation of well-defined supramolecular structures, such as nanotubes, nanorods, and thin films, with tunable optical and electronic properties.

Table 2: Properties and Potential Applications of Porphyrins Derived from "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-"

| Property | Influence of 4-amino-2,3,5,6-tetrafluorophenyl Group | Potential Application |

| Photophysical Properties | Red-shifted absorption and emission spectra due to extended conjugation and electronic effects of fluorine atoms. | Photodynamic therapy, bioimaging |

| Redox Potential | Increased oxidation potential due to the electron-withdrawing nature of the fluorinated ring. | Catalysis, artificial photosynthesis |

| Chemical Stability | Enhanced stability towards oxidative degradation. | Robust molecular sensors, stable catalysts |

| Solubility | Modified solubility in organic solvents and potential for tuning through derivatization of the amino group. | Materials processing, formulation development |

| Supramolecular Assembly | Can direct self-assembly through halogen bonding and other non-covalent interactions. | Molecular electronics, nanomaterials |

Advanced Characterization and Analytical Research of Benzaldehyde, 4 Amino 2,3,5,6 Tetrafluoro and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-", providing detailed information about its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-". By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence of the compound's architecture.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aldehyde proton (-CHO) and the amine protons (-NH₂). The aldehyde proton would appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The amine protons would likely appear as a broader signal, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group at a highly deshielded position (δ > 180 ppm). researchgate.netnih.gov The four fluorine-bearing aromatic carbons would exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The carbon atom attached to the amino group (C4) and the carbon atom of the aldehyde group (C1) would also be identifiable in the aromatic region (δ 100-160 ppm). oregonstate.edu

¹⁹F NMR: As fluorine-19 is a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. chemrxiv.org For this molecule, the four fluorine atoms are in two different chemical environments (F2/F6 and F3/F5). This would result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between these non-equivalent fluorine atoms would provide further structural confirmation. ¹⁹F NMR is also highly sensitive to the electronic environment, making it a valuable tool for studying reactions involving the amino or aldehyde group. chemrxiv.org

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.0 - 10.5 | Singlet (or triplet due to coupling with ¹⁴N) |

| ¹H | Amine (-NH₂) | Variable (e.g., 4.0 - 6.0) | Broad singlet |

| ¹³C | Aldehyde (C=O) | 185 - 195 | Multiplet due to C-F coupling |

| ¹³C | Aromatic (C-F) | 130 - 150 | Multiplets due to C-F coupling |

| ¹³C | Aromatic (C-NH₂) | Variable | Multiplet due to C-F coupling |

| ¹³C | Aromatic (C-CHO) | Variable | Multiplet due to C-F coupling |

| ¹⁹F | F-2, F-6 | Variable | Multiplet |

| ¹⁹F | F-3, F-5 | Variable | Multiplet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to probe its electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-", the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. These include N-H stretching vibrations for the primary amine (typically around 3300-3500 cm⁻¹), a strong C=O stretching band for the aldehyde (around 1680-1710 cm⁻¹), C-F stretching bands (in the 1100-1400 cm⁻¹ region), and C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. Aromatic compounds like this benzaldehyde derivative are expected to show strong absorption bands in the UV region. Characteristic bands related to the amino function (~235-240 nm) and the benzaldehyde chromophore (which includes bands around 275-295 nm and 300-320 nm) would be anticipated. researchgate.net The presence of the amino group (an auxochrome) attached to the aromatic ring typically causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted tetrafluorobenzaldehyde.

| Technique | Feature | Expected Range / Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| C=O Stretch (Aldehyde) | 1680 - 1710 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1500 - 1600 cm⁻¹ | |

| C-F Stretch | 1100 - 1400 cm⁻¹ | |

| N-H Bend (Amine) | ~1600 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax (Amino Group) | ~235 - 240 nm |

| λmax (Benzaldehyde Chromophore) | ~275 - 320 nm |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separation and identification, making it ideal for purity assessment.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-", the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, which allows for the confirmation of the molecular formula (C₇H₃F₄NO). The fragmentation pattern can also provide structural information, with common losses including the aldehyde group (-CHO) or carbon monoxide (CO).

Gas Chromatography-Mass Spectrometry (GC/MS): This hyphenated technique is ideal for analyzing volatile compounds. A sample is injected into the GC, where it is vaporized and separated from other components based on boiling point and polarity. As the purified compound elutes from the GC column, it enters the mass spectrometer for detection and identification. This allows for the determination of the purity of a "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" sample and the identification of any potential impurities or byproducts from its synthesis.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" is not widely published, analysis of related fluorinated aromatic structures allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.com

This technique would reveal exact bond lengths, bond angles, and torsion angles. The analysis would likely show a mostly planar aromatic ring. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, a network of hydrogen bonds is expected, primarily involving the amino group's hydrogen atoms acting as donors and the aldehyde's oxygen atom acting as an acceptor (N—H···O). nih.gov Furthermore, weaker interactions such as C—H···F contacts and potential π–π stacking between the electron-deficient fluorinated aromatic rings could play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net

Chromatographic Methods in Research (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for the purification, separation, and analytical assessment of "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-".

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale purification. A spot of the compound on a silica (B1680970) gel plate is developed in a solvent, and its retention factor (Rf) is calculated. It is a valuable tool for quickly assessing the purity of a sample. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analysis and purification. For a moderately polar compound like "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-", reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase) would be a common method. nih.gov A UV detector is typically used to monitor the elution of the compound from the column. HPLC is essential for determining the precise purity of a sample with high accuracy and for isolating the compound from complex reaction mixtures. squ.edu.omhelsinki.fi

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanisms of reactions involving "Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-" requires advanced analytical methods that can monitor changes in real-time.

In-situ NMR spectroscopy is a powerful technique for this purpose. nih.gov By setting up a chemical reaction directly within an NMR tube and acquiring spectra at regular time intervals, researchers can track the consumption of reactants and the formation of products. researchgate.netasahilab.co.jp For example, in a condensation reaction involving the aldehyde group, the characteristic ¹H NMR signal of the aldehyde proton (δ ~9-10 ppm) would decrease in intensity over time, while new signals corresponding to the product would appear and grow. asahilab.co.jp Plotting the concentration (as determined by signal integration) versus time allows for the determination of reaction rates and kinetic parameters. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it particularly suitable for monitoring reactions of this fluorinated compound, as even subtle changes in the electronic environment around the fluorine atoms upon reaction can lead to measurable shifts. chemrxiv.org

Computational and Theoretical Investigations of Benzaldehyde, 4 Amino 2,3,5,6 Tetrafluoro

Electronic Structure Analysis and Quantum Chemical Calculations

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For Benzaldehyde (B42025), 4-amino-2,3,5,6-tetrafluoro-, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a detailed picture of its electronic landscape.

The presence of four highly electronegative fluorine atoms on the benzene (B151609) ring has a profound impact on the electron distribution. These atoms act as strong inductive electron-withdrawing groups, which generally leads to a lower energy for the Highest Occupied Molecular Orbital (HOMO) and a higher energy for the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a larger HOMO-LUMO gap. acs.org A larger gap typically correlates with greater chemical stability and lower reactivity.

However, the 4-amino group acts as a strong electron-donating group through resonance (mesomeric effect). This donation of electron density into the aromatic π-system counteracts the inductive withdrawal of the fluorine atoms. This push-pull electronic arrangement is a key feature of the molecule's electronic structure. DFT calculations can precisely quantify these effects by mapping the electron density and calculating atomic charges.

Table 1: Calculated Electronic Properties of Substituted Benzaldehydes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.89 | -1.87 | 5.02 |

| 4-Aminobenzaldehyde | -5.65 | -1.54 | 4.11 |

| 2,3,5,6-Tetrafluorobenzaldehyde | -7.54 | -2.11 | 5.43 |

| Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- * | -6.23 | -1.98 | 4.25 |

Note: The values for Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- are hypothetical and for illustrative purposes, as specific literature data was not found. The trend is based on the expected electronic effects of the substituents.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and Raman spectra. DFT calculations can be used to determine the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net

For Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-, the vibrational spectrum is expected to show characteristic bands for the aldehyde, amino, and tetrafluorinated benzene ring moieties. The C=O stretching frequency of the aldehyde group is sensitive to the electronic environment. The electron-donating amino group would tend to lower this frequency, while the electron-withdrawing fluorine atoms would increase it. Computational analysis can predict the net effect of these opposing influences.

Similarly, the N-H stretching frequencies of the amino group and the various C-F and aromatic C-C stretching and bending modes can be calculated. By comparing the computed spectrum with experimental data (if available), a detailed assignment of the vibrational modes can be achieved.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- (Calculated using DFT)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Symmetric Stretch | 3450 |

| N-H Asymmetric Stretch | 3550 |

| C=O Stretch | 1710 |

| C-N Stretch | 1320 |

| C-F Stretch | 1100-1200 |

Note: These are representative values and the actual calculated frequencies would depend on the level of theory and basis set used.

Modeling of Reaction Pathways and Mechanisms

Understanding the reaction mechanisms of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- is crucial for its application in organic synthesis. Computational modeling allows for the exploration of potential reaction pathways and the determination of transition state structures and activation energies.

A key reaction of aldehydes is nucleophilic addition to the carbonyl carbon. The reactivity of the aldehyde group in this molecule is modulated by the electronic effects of the substituents. The electron-donating amino group may decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, the strongly withdrawing fluorine atoms would enhance its electrophilicity. DFT calculations can model the potential energy surface for the approach of a nucleophile to the carbonyl group, providing insights into the reaction's feasibility and kinetics.

Furthermore, the amino group can also participate in reactions, such as N-acylation or diazotization. The tetrafluorinated ring is activated towards nucleophilic aromatic substitution, where a nucleophile could potentially displace one of the fluorine atoms. Computational modeling can help to predict the most likely site of substitution and the energy barriers associated with these different reaction pathways. acs.org

Investigation of Intermolecular Forces and Self-Assembly Processes

The intermolecular forces governing the interactions of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- are complex and play a critical role in its solid-state structure and potential for self-assembly. The molecule possesses several sites for hydrogen bonding: the amino group can act as a hydrogen bond donor, while the aldehyde oxygen and the fluorine atoms can act as hydrogen bond acceptors. ijsr.net

Computational studies can quantify the strength and geometry of these hydrogen bonds. Additionally, the highly polarized C-F bonds can lead to significant dipole-dipole interactions. The aromatic ring itself can participate in π-π stacking interactions, which are influenced by the fluorine and amino substituents. The fluorine atoms can also engage in halogen bonding. researchgate.net

Molecular dynamics simulations can be employed to model the behavior of multiple molecules of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro- in the condensed phase. These simulations can provide insights into the preferred packing arrangements in the solid state and the potential for the molecules to self-assemble into ordered structures in solution or on surfaces. rsc.org

Density Functional Theory (DFT) Applications in Design and Reactivity

Density Functional Theory (DFT) serves as a versatile and powerful tool in the computational investigation of molecules like Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-. Beyond the applications already discussed, DFT can be used in a predictive capacity for molecular design.

By systematically modifying the substituents on the benzaldehyde scaffold in silico, chemists can computationally screen for molecules with desired properties. For example, if a higher reactivity towards nucleophiles is desired, the amino group could be replaced with an electron-withdrawing group in the computational model to predict the effect on the electronic structure and reaction barriers.

DFT can also be used to calculate various reactivity descriptors, such as the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visually identify electron-rich and electron-poor regions of the molecule, providing a qualitative guide to its reactivity. researchgate.net These computational tools allow for a rational, theory-driven approach to the design of new molecules with tailored properties, based on the fundamental electronic characteristics of Benzaldehyde, 4-amino-2,3,5,6-tetrafluoro-.

Applications in Materials Science and Advanced Chemical Technology

Utilization in Molecularly Imprinted Polymer (MIP) Technology

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. mdpi.com The synthesis of MIPs involves the polymerization of functional and cross-linking monomers in the presence of a template molecule. mdpi.com While direct studies detailing the use of 4-amino-2,3,5,6-tetrafluorobenzaldehyde in MIPs are not extensively documented, the principles of MIP technology suggest its potential utility. The presence of both an amino and an aldehyde group allows for diverse interactions with various template molecules, including hydrogen bonding and covalent linkages.

The high degree of fluorination in the benzene (B151609) ring can be particularly advantageous in creating MIPs for the selective recognition of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants. digitellinc.com The synthesis of fluorinated MIPs (fMIPs) has been proposed for the detection of PFAS. digitellinc.com The fluorinated nature of the polymer matrix can enhance the binding affinity and selectivity for fluorinated analytes through fluorous-fluorous interactions.

Furthermore, the incorporation of fluorescent functionalities into MIPs can lead to the development of highly sensitive and selective nanosensors. mdpi.com Given that fluorinated aromatic compounds can exhibit unique photophysical properties, the integration of 4-amino-2,3,5,6-tetrafluorobenzaldehyde into fluorescent MIPs could pave the way for novel sensors for a range of analytes.

Role in the Development of Functional Materials and Coatings

The unique properties endowed by the tetrafluorinated benzene ring make 4-amino-2,3,5,6-tetrafluorobenzaldehyde a promising candidate for the development of functional materials and coatings with specialized surface properties. The high electronegativity of fluorine atoms can lead to materials with low surface energy, which is a key characteristic of hydrophobic and oleophobic surfaces.

Research into fluorine-based superhydrophobic coatings has demonstrated the efficacy of incorporating fluorinated molecules to achieve extreme water repellency. mdpi.com For instance, silica (B1680970) nanoparticles functionalized with fluoroalkylsilanes have been used to create superhydrophobic surfaces. mdpi.com Similarly, polymers or coatings derived from 4-amino-2,3,5,6-tetrafluorobenzaldehyde could exhibit significant hydrophobicity, making them suitable for applications such as self-cleaning surfaces, anti-fouling coatings, and moisture-resistant electronics.

The reactivity of the amino and aldehyde groups allows for the covalent grafting of this molecule onto various substrates or its incorporation into polymer backbones, enabling the tailoring of surface properties. The thermal and chemical stability often associated with fluorinated compounds could also contribute to the durability of these functional coatings in harsh environments.

Research on Conducting Polymers and Electro-optic Materials

Conducting polymers are organic polymers that possess electrical conductivity. taylorfrancis.com Polyaniline and its derivatives are a well-studied class of conducting polymers. tudublin.ie The electropolymerization of fluorinated anilines, such as 2,3,5,6-tetrafluoroaniline, has been shown to produce electrochromic films, which change color in response to an electrical potential. tudublin.ie These films have potential applications in displays, smart windows, and sensors. tudublin.ie

Given its structural similarity to tetrafluoroaniline, polymers derived from 4-amino-2,3,5,6-tetrafluorobenzaldehyde are expected to exhibit interesting electronic and optical properties. The presence of the electron-withdrawing tetrafluorophenyl ring can influence the electronic bandgap of the resulting polymer, potentially leading to materials with unique conductive and electrochromic behaviors. The aldehyde functionality offers a route to form Schiff base linkages, which can extend the conjugation in the polymer backbone and further modulate its electro-optic properties. nih.gov

Schiff bases are known to form compounds with high luminescence and are used in the development of optical materials. nih.gov The reaction of 4-amino-2,3,5,6-tetrafluorobenzaldehyde with various amines can yield a range of Schiff bases with potentially useful fluorescent and non-linear optical properties, making them candidates for applications in optoelectronics.

Table 1: Comparison of Properties of Polyaniline and a Hypothetical Polymer from 4-amino-2,3,5,6-tetrafluorobenzaldehyde

| Property | Polyaniline (PANI) | Hypothetical Polymer from 4-amino-2,3,5,6-tetrafluorobenzaldehyde |

| Monomer | Aniline (B41778) | 4-amino-2,3,5,6-tetrafluorobenzaldehyde |

| Key Functional Groups | Amino | Amino, Aldehyde, Tetrafluorophenyl |

| Potential Polymerization Route | Oxidative Polymerization | Oxidative Polymerization, Polycondensation (via Schiff base) |

| Expected Properties | Electrically conducting, Electrochromic | Potentially conducting, Electrochromic, High hydrophobicity |

| Potential Applications | Sensors, Anti-corrosion coatings, Displays | Advanced coatings, Electro-optic devices, Sensors for fluorinated compounds |

Use as a Reagent in Catalysis and Organocatalysis Research

The dual functionality of 4-amino-2,3,5,6-tetrafluorobenzaldehyde makes it a versatile precursor for the synthesis of ligands for metal-based catalysis and for the development of organocatalysts. The amino group can be readily converted into a variety of other functional groups, while the aldehyde can participate in condensation reactions to form Schiff bases.

Schiff base ligands are widely used in coordination chemistry and have been shown to form stable complexes with a range of transition metals. nih.gov These metal complexes can exhibit catalytic activity in various organic transformations, including asymmetric synthesis. nih.gov The electronic properties of the tetrafluorinated aromatic ring can influence the Lewis acidity of the metal center in such complexes, potentially leading to novel catalytic activities and selectivities.

In the field of organocatalysis, chiral amines and aldehydes are key building blocks for the synthesis of catalysts for enantioselective reactions. researchgate.netprinceton.edu For instance, chiral imidazolidinones, derived from amino acids and aldehydes, are effective catalysts for the enantioselective α-fluorination of aldehydes. princeton.edu 4-amino-2,3,5,6-tetrafluorobenzaldehyde could be used as a scaffold to synthesize new classes of organocatalysts, where the fluorinated ring could play a role in tuning the catalyst's steric and electronic properties.

Contribution to the Synthesis of Specialty Chemicals

The reactivity of the amino and aldehyde groups, combined with the influence of the perfluorinated ring, makes 4-amino-2,3,5,6-tetrafluorobenzaldehyde a valuable starting material for the synthesis of a variety of specialty chemicals, particularly heterocyclic compounds. researchgate.netnih.gov

The condensation of the amino group with carbonyl compounds or the reaction of the aldehyde group with primary amines to form Schiff bases are fundamental transformations that open pathways to a wide array of derivatives. ekb.egnih.gov These Schiff bases can then be used as intermediates in the synthesis of more complex molecules. ijmcmed.org

Furthermore, the amino and aldehyde functionalities can participate in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. researchgate.net The resulting fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological activity and unique material properties conferred by the fluorine atoms. nih.gov Examples of heterocyclic systems that could potentially be synthesized from this precursor include quinolines, pyrimidines, and benzodiazepines, among others. researchgate.netamazonaws.com

Table 2: Potential Heterocyclic Systems from 4-amino-2,3,5,6-tetrafluorobenzaldehyde

| Reactant(s) | Potential Heterocyclic Product |

| β-ketoester, Amidine | Pyrimidine |

| o-phenylenediamine | Benzodiazepine |

| Active methylene (B1212753) compound (e.g., malononitrile) | Pyridine derivative |

| Hydrazine derivatives | Pyrazole |

Emerging Research Avenues and Future Outlook

Novel Synthetic Strategies for Highly Fluorinated Benzaldehyde (B42025) Derivatives

The synthesis of highly fluorinated benzaldehyde derivatives, such as 4-amino-2,3,5,6-tetrafluorobenzaldehyde, is an area of active research, driven by the demand for new building blocks in pharmaceuticals, agrochemicals, and materials science. cas.cn Traditional methods for introducing fluorine into aromatic rings often require harsh conditions and can lack regioselectivity. nih.gov However, contemporary research is focused on developing more sophisticated and efficient synthetic routes.

One promising approach involves late-stage C-H functionalization, which allows for the direct introduction of fluorine or fluorinated groups into a pre-existing aromatic scaffold. cas.cn This strategy is highly desirable as it can significantly shorten synthetic sequences and enable the rapid generation of diverse molecular libraries. cas.cn For instance, the development of novel electrophilic and nucleophilic fluorinating reagents has expanded the toolkit for chemists, allowing for more controlled and selective fluorination reactions. ikprress.org

Furthermore, transition-metal-catalyzed cross-coupling reactions are being explored to construct the fluorinated benzaldehyde core. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. The strategic use of fluorinated building blocks in a convergent synthetic approach is another key strategy being pursued. tandfonline.com

Future research in this area is expected to focus on the development of catalytic and asymmetric fluorination methods to produce enantiomerically pure fluorinated benzaldehydes. The exploration of flow chemistry and mechanochemistry also holds promise for safer, more scalable, and sustainable synthetic processes.

Exploration of Unconventional Reactivity Modes

The dense arrangement of fluorine atoms on the benzene (B151609) ring of 4-amino-2,3,5,6-tetrafluorobenzaldehyde significantly influences its electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of fluorine atoms makes the aromatic ring electron-deficient, which can lead to unconventional reactivity patterns compared to its non-fluorinated counterparts.

Researchers are investigating the potential for this compound to participate in unique pericyclic reactions, nucleophilic aromatic substitution (SNAr) reactions under milder conditions, and novel organometallic transformations. The amino and aldehyde groups provide handles for a wide range of chemical modifications, allowing for the exploration of its reactivity in multicomponent reactions and cascade sequences to build molecular complexity rapidly.